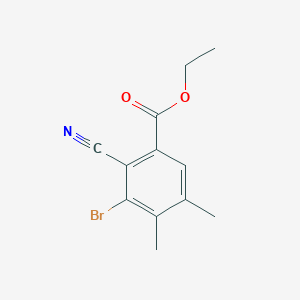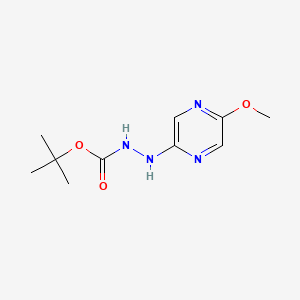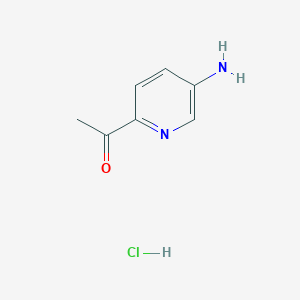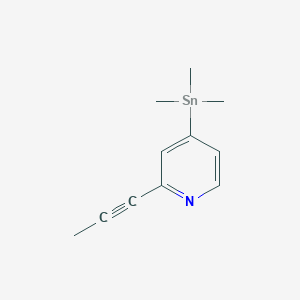
Ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate is an organic compound with the molecular formula C12H12BrNO2 It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and two methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-cyano-4,5-dimethylbenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine selectively adding to the 3-position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Formation of ethyl 3-azido-2-cyano-4,5-dimethylbenzoate or ethyl 3-thiocyanato-2-cyano-4,5-dimethylbenzoate.
Reduction: Formation of ethyl 3-amino-2-cyano-4,5-dimethylbenzoate.
Oxidation: Formation of ethyl 3-bromo-2-cyano-4,5-dimethylbenzoic acid.
Scientific Research Applications
Ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. The cyano group can participate in various reactions, including reduction to an amine, which can then engage in further chemical transformations.
Comparison with Similar Compounds
Ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate can be compared with other similar compounds, such as:
Ethyl 3-bromo-2-hydroxy-4,5-dimethylbenzoate: Differing by the presence of a hydroxy group instead of a cyano group.
Ethyl 4-bromo-2,5-dimethylbenzoate: Differing by the position of the bromine atom.
Ethyl 3-bromo-2-cyano-5,6-dimethylbenzoate: Differing by the position of the methyl groups.
Properties
Molecular Formula |
C12H12BrNO2 |
|---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate |
InChI |
InChI=1S/C12H12BrNO2/c1-4-16-12(15)9-5-7(2)8(3)11(13)10(9)6-14/h5H,4H2,1-3H3 |
InChI Key |
ACEXNVPOSDEORF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C(=C1)C)C)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Bromo-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13659579.png)



![5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13659609.png)


